Midostaurin acts as a potent inhibitor of FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of certain blood cancers. Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML). Studies have shown that Midostaurin can block the FLT3 signaling pathway, thereby inducing cell death in AML cells with FLT3 mutations [].
The efficacy of Midostaurin in treating AML is being actively investigated in clinical trials. Several trials have combined Midostaurin with standard chemotherapy regimens for AML, demonstrating improved outcomes for patients with FLT3-mutated AML [].
Midostaurin's ability to target FLT3 and other signaling pathways has led to research exploring its potential for treating various other malignancies. Studies are investigating the effectiveness of Midostaurin in cancers like glioblastoma, cholangiocarcinoma, and mast cell leukemia [, , ].
Midostaurin is a small molecule compound primarily used as an antineoplastic agent, particularly in the treatment of acute myeloid leukemia with FMS-like tyrosine kinase 3 mutations and advanced systemic mastocytosis. It is derived from staurosporine, a naturally occurring alkaloid known for its potent kinase inhibitory properties. The chemical structure of midostaurin is characterized by its complex bicyclic system and multiple chiral centers, with the molecular formula and a molecular weight of approximately 570.649 g/mol .
Midostaurin acts primarily as an ATP-competitive inhibitor of various kinases, including:
The inhibition of these kinases disrupts signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells expressing these receptors .
The synthesis of midostaurin involves a semisynthetic process derived from staurosporine. This process includes several steps that maintain the integrity of its complex structure while introducing specific functional groups necessary for its biological activity. The synthesis emphasizes the formation of its rigid bicyclic framework and the establishment of its four chiral centers .
Midostaurin is primarily indicated for:
Additionally, midostaurin has been investigated for other potential applications in oncology due to its broad spectrum of kinase inhibition.
Midostaurin is metabolized mainly by the cytochrome P450 enzyme CYP3A4, making it susceptible to drug-drug interactions. Co-administration with strong CYP3A4 inhibitors can increase midostaurin concentrations, leading to heightened toxicity risks. Conversely, CYP3A4 inducers may decrease its efficacy by reducing plasma levels . Studies indicate that midostaurin also interacts with transport proteins such as organic anion transporter 1A1 and multidrug resistance protein 2, which may affect its pharmacokinetics and dynamics .
Midostaurin shares structural and functional similarities with several other kinase inhibitors. Here are some notable comparisons:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Staurosporine | Broad spectrum of kinases | Natural product; serves as a precursor for midostaurin |
Sorafenib | RAF kinases, VEGFR, PDGFR | Used for renal cell carcinoma and hepatocellular carcinoma |
Dasatinib | BCR-ABL, Src family kinases | Primarily used for chronic myeloid leukemia |
Nilotinib | BCR-ABL | More selective for BCR-ABL than dasatinib |
Imatinib | BCR-ABL, c-KIT | First-line treatment for chronic myeloid leukemia |
Midostaurin's uniqueness lies in its specific targeting of FLT3 mutations, making it particularly effective for acute myeloid leukemia patients with this genetic alteration. Its ability to inhibit multiple kinases also provides a broader therapeutic potential compared to some more selective inhibitors .
Midostaurin (C₃₅H₃₀N₄O₄) is a complex indolocarbazole alkaloid derivative with a molecular weight of 570.65 g/mol. Its IUPAC name, N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide, reflects its polycyclic framework and stereochemical complexity. The molecule contains four defined stereocenters at positions 2S, 3R, 4R, and 6R, which are critical for its biological activity.
Key structural features include:
The SMILES notation (CO[C@@H]1[C@@H](C[C@H]2O[C@]1(C)N1C3=C(C=CC=C3)C3=C1C1=C(C4=C(C=CC=C4)N21)C1=C3CNC1=O)N(C)C(=O)C1=CC=CC=C1
) and InChI key (BMGQWWVMWDBQGC-IIFHNQTCSA-N
) further delineate its stereochemical arrangement.
Table 1: Key Molecular Properties of Midostaurin
Property | Value |
---|---|
Molecular formula | C₃₅H₃₀N₄O₄ |
Molecular weight | 570.65 g/mol |
Stereocenters | 4 (2S,3R,4R,6R) |
LogP (octanol/water) | 5.5 |
Crystal system (Form II) | Monoclinic |
Midostaurin is synthesized via acylation of staurosporine, a natural product from Streptomyces staurosporeus. The process involves:
Staurosporine’s native structure is modified to improve kinase inhibition specificity. The benzoyl group at position 4′ reduces off-target effects while retaining affinity for FLT3 and KIT kinases.
Structural Comparison with Staurosporine
Feature | Staurosporine | Midostaurin |
---|---|---|
Position 4′ substituent | -NH₂ | -N(Me)-Bz |
Epoxy bridge | Absent | Present (6,13-positions) |
Kinase selectivity | Broad | FLT3/KIT-focused |
Industrial synthesis emphasizes purity (>98%) and scalability. Key steps include:
Table 2: Critical Process Parameters
Parameter | Condition |
---|---|
Reaction temperature | 20–25°C (acyl chloride addition) |
Solvent system | Chloroform/DIPEA |
The multi-kinase inhibition profile of midostaurin encompasses a comprehensive array of cellular targets, each contributing to its overall antileukemic efficacy [1] [2]. The compound functions as an adenosine triphosphate-competitive inhibitor, binding within the active site of multiple kinases to prevent substrate phosphorylation [5] [6].
FMS-like tyrosine kinase 3 (FLT3) Inhibition
Midostaurin exhibits differential inhibitory potency against FLT3 variants, with internal tandem duplication-positive forms demonstrating heightened sensitivity compared to wild-type receptors [1] [3]. The half-maximal inhibitory concentration values range from 1-5 nanomolar for mutant FLT3 forms to 10-50 nanomolar for wild-type FLT3 [1] [7]. This selectivity profile proves therapeutically advantageous, as it preferentially targets the oncogenic variants while preserving some normal hematopoietic function [8] [9].
The compound effectively inhibits FLT3 autophosphorylation and subsequent downstream signaling cascade activation [1] [10]. Midostaurin treatment results in decreased phosphorylation of key tyrosine residues within the FLT3 receptor, particularly those in the juxtamembrane domain that are critical for constitutive activation in internal tandem duplication mutants [1] [11]. This inhibition leads to subsequent suppression of signal transducer and activator of transcription 5 and mitogen-activated protein kinase pathways [1] [12].
KIT Proto-oncogene Receptor Tyrosine Kinase Inhibition
The inhibitory activity against KIT demonstrates midostaurin's therapeutic versatility beyond FLT3-positive malignancies [4] [13]. With an half-maximal inhibitory concentration of approximately 30 nanomolar, midostaurin effectively targets KIT-driven proliferation, particularly in systemic mastocytosis cases harboring the D816V mutation [8] [14]. The compound's ability to inhibit both wild-type and mutant KIT forms provides therapeutic options for KIT-positive hematological disorders [1] [15].
Midostaurin's interaction with KIT involves binding to the adenosine triphosphate-binding pocket within the kinase domain, preventing the phosphorylation events necessary for downstream signaling activation [5] [6]. This inhibition results in decreased mast cell proliferation and reduced histamine release, addressing both the proliferative and symptomatic aspects of mastocytosis [4] [13].
Platelet-derived Growth Factor Receptor (PDGFR) Targeting
The compound demonstrates significant inhibitory activity against both platelet-derived growth factor receptor alpha and beta isoforms, with half-maximal inhibitory concentration values of approximately 80 nanomolar [2] [16]. This inhibition contributes to midostaurin's anti-angiogenic properties and may enhance its efficacy in disrupting the supportive stromal environment of leukemic cells [2] [17].
Platelet-derived growth factor receptor inhibition by midostaurin affects endothelial cell proliferation and migration, potentially limiting the vascular support required for leukemic cell survival and proliferation [18] [19]. The compound's ability to target these receptors simultaneously with FLT3 creates a multi-pronged approach to leukemia therapy that addresses both the malignant cells and their supportive microenvironment [2] [17].
Protein Kinase C Family Inhibition
Midostaurin's original characterization as a protein kinase C inhibitor remains relevant to its therapeutic mechanism, though this activity is now understood within the broader context of multi-kinase inhibition [16] [18]. The compound demonstrates variable potency across protein kinase C isoforms, with particularly strong activity against conventional isoforms (alpha, beta1, beta2, gamma) with half-maximal inhibitory concentration values ranging from 22-31 nanomolar [16].
The differential inhibition of protein kinase C isoforms by midostaurin affects multiple cellular processes including proliferation, differentiation, and apoptosis [16] [18]. However, the therapeutic significance of protein kinase C inhibition in acute myeloid leukemia treatment appears secondary to FLT3 and other receptor tyrosine kinase targeting, particularly given the relatively high concentrations required for significant protein kinase C inhibition in clinical settings [18] [19].
Kinase Target | IC50 Value (nM) | Therapeutic Relevance | Reference |
---|---|---|---|
FLT3 (mutant) | 1-5 | Primary target in AML | [1] [3] [20] |
FLT3 (wild-type) | 10-50 | Preserved hematopoiesis | [1] [7] |
PKC-α | 22 | Cell cycle regulation | [16] |
PKC-β1 | 30 | Proliferation control | [16] |
PKC-γ | 24 | Apoptosis modulation | [16] |
KIT | 30 | Mastocytosis treatment | [16] [18] |
PDGFR | 80 | Anti-angiogenic effects | [16] [18] |
VEGFR2/KDR | 86-1000 | Vascular targeting | [16] [18] [21] |
SYK | 95 | Immune modulation | [21] |
The structural foundation for midostaurin's selective inhibition of mutant FLT3-internal tandem duplication variants lies in the conformational changes induced by the duplication mutations within the juxtamembrane domain [22] [23]. These structural alterations create a constitutively active receptor configuration that is particularly susceptible to adenosine triphosphate-competitive inhibition [22] [24].
Juxtamembrane Domain Structural Modifications
Internal tandem duplications within the FLT3 juxtamembrane domain fundamentally alter the protein's three-dimensional structure and dynamics [23] [25]. The duplicated sequences, typically ranging from 6 to 300 base pairs, disrupt the normal autoinhibitory function of the juxtamembrane domain [22] [26]. In wild-type FLT3, the juxtamembrane domain maintains the receptor in an inactive conformation by sterically blocking the kinase domain's adenosine triphosphate-binding site [22] [27].
Molecular dynamics simulations reveal that internal tandem duplications allow the protein to sample a larger conformational space, particularly affecting the juxtamembrane domain and activation loop regions [23]. The presence of internal tandem duplications results in more stable receptor configurations compared to the native enzyme, primarily due to altered juxtamembrane domain arrangements [23]. Critically, the key regulatory interaction involving tyrosine 572, which normally maintains the juxtamembrane domain in its inhibitory position, is disrupted in all FLT3-internal tandem duplication mutants [23].
Critical Residue Interactions in Internal Tandem Duplication Variants
The internal tandem duplication mutations create specific structural features that enhance midostaurin binding affinity [25] [28]. Arginine 595 within the commonly duplicated sequence region (YVDFREYEY) plays a particularly critical role in stabilizing the active conformation of FLT3-internal tandem duplication receptors [25]. This residue is duplicated in approximately 77% of patients with internal tandem duplications, and its presence is essential for the transforming potential of these mutants [25].
The duplicated arginine 595 contributes to the constitutive activation of FLT3-internal tandem duplication receptors through electrostatic stabilization of the active kinase conformation [25]. Deletion or substitution of this residue substantially reduces the transforming potential of internal tandem duplication constructs, highlighting its importance in maintaining the active receptor state [25]. The positive charge of arginine 595 appears critical for stabilizing the active confirmation that makes these mutants particularly susceptible to midostaurin inhibition [25].
Tyrosine residues 589 and 591 within the internal tandem duplication region serve as crucial phosphorylation sites that are essential for receptor activation [25] [29]. These tyrosines become constitutively phosphorylated in internal tandem duplication mutants, creating binding sites for downstream signaling molecules [29] [30]. Simultaneous substitution of these tyrosine residues completely abolishes the transforming potential of FLT3-internal tandem duplications and eliminates signal transducer and activator of transcription 5 activation [25] [30].
Midostaurin Binding Mode and Active Site Interactions
Molecular docking studies predict that midostaurin binds to FLT3 in the interdomain cleft between the amino-terminal and carboxyl-terminal lobes, consistent with its adenosine triphosphate-competitive mechanism [5] [28]. The compound's three-dimensional structure allows for multiple hydrogen-bonding interactions with the hinge region, particularly through backbone amides of specific glutamate and cysteine residues [5].
The internal tandem duplication mutations create a more accessible adenosine triphosphate-binding pocket compared to wild-type FLT3, facilitating enhanced midostaurin binding [31] [32]. Computational analyses suggest that the altered conformation of internal tandem duplication variants involves different arrangements of key amino acid residues that interact with midostaurin [31]. The main residues involved in internal tandem duplication-FLT3 interaction with midostaurin include arginine 773, asparagine 774, and aspartic acid 787 in the active conformation [31].
Conformational Dynamics and Activation Loop Modifications
The activation loop of FLT3-internal tandem duplication mutants exhibits larger fluctuations compared to wild-type receptors, reflecting the altered dynamics induced by juxtamembrane domain modifications [23]. These conformational changes affect the accessibility of the adenosine triphosphate-binding site and influence the binding kinetics of small molecule inhibitors like midostaurin [23] [33].
The disruption of normal regulatory mechanisms in internal tandem duplication variants leads to constitutive receptor dimerization and autophosphorylation [22] [34]. This persistent active state creates a favorable binding environment for type I adenosine triphosphate-competitive inhibitors such as midostaurin [5] [6]. The structural modifications induced by internal tandem duplications thus establish the molecular basis for the enhanced sensitivity of these mutants to midostaurin inhibition [35] [28].
The development of resistance to midostaurin in leukemic cell populations involves multiple molecular mechanisms that can be broadly categorized into target-dependent and target-independent pathways [36] [37]. Understanding these resistance mechanisms is crucial for developing strategies to overcome therapeutic limitations and improve patient outcomes [38] [39].
FLT3-Dependent Resistance Mechanisms
Target-dependent resistance mechanisms primarily involve molecular alterations that directly affect FLT3 function or expression [36] [37]. The most straightforward mechanism involves the selection of resistant FLT3 clones harboring secondary kinase domain mutations [36] [37]. A notable example is the N676K substitution within the FLT3 kinase domain, which was identified as a cause of resistance in relapsed patients treated with midostaurin [37] [40].
Remarkably, approximately 46% of patients treated with midostaurin become FLT3-internal tandem duplication negative at the time of disease resistance or progression [36]. This represents a significant proportion of resistance cases and suggests that FLT3 inhibition by midostaurin successfully suppresses the original FLT3-positive clone, but resistance emerges through FLT3-independent mechanisms [36]. The loss of FLT3-internal tandem duplication dependency indicates a fundamental shift in the molecular drivers of leukemic cell survival and proliferation [36].
In cases where FLT3-internal tandem duplication persistence occurs, selection of resistant internal tandem duplication clones accounts for approximately 11% of resistant cases [36]. These resistant clones may harbor mutations that alter midostaurin binding affinity or develop compensatory mechanisms that bypass FLT3 inhibition [36] [38]. The relatively low frequency of this mechanism suggests that acquired resistance through FLT3 mutations is less common than alternative resistance pathways [36].
Signal Transduction Pathway Bypass Mechanisms
Target-independent resistance mechanisms represent the predominant mode of midostaurin resistance, involving activation of parallel signaling pathways that compensate for FLT3 inhibition [36] [41]. Approximately 46% of resistant cases demonstrate activation of mitogen-activated protein kinase pathway signaling, providing alternative proliferative and survival signals [36] [41].
The phosphoinositide 3-kinase/protein kinase B pathway represents another critical bypass mechanism [39] [41]. Resistant cells often maintain constitutive activation of this pathway despite effective FLT3 inhibition, enabling continued cell survival and proliferation [41] [42]. Inhibition of the phosphoinositide 3-kinase/protein kinase B pathway in combination with midostaurin can partially restore sensitivity, confirming its role in resistance development [41].
Signal transducer and activator of transcription pathways, particularly signal transducer and activator of transcription 5, remain activated in many resistant cell populations [41] [42]. This persistent activation can occur through FLT3-independent mechanisms, including alternative receptor tyrosine kinases or cytokine signaling pathways [43] [41]. The maintenance of signal transducer and activator of transcription 5 activation appears particularly important for preserving the leukemic phenotype in resistant cells [12] [41].
RAC1-Dependent Actin Cytoskeleton Remodeling
A novel resistance mechanism involves RAC1-dependent actin cytoskeleton remodeling, which enhances cell survival and adhesion properties [44] [39]. RAC1 hyperactivation leads to resistance through hyperphosphorylation of Neural Wiskott-Aldrich syndrome protein, a positive regulator of actin polymerization [44] [39]. This mechanism increases the number of actin filaments, enhances cell stiffness, and strengthens adhesion forces to mesenchymal stromal cells [44] [39].
The RAC1/Neural Wiskott-Aldrich syndrome protein pathway activates the ARP2/3 complex, promoting actin polymerization and cytoskeletal reorganization [39]. This structural modification not only enhances cell survival but also serves as a biomarker of resistance [44] [39]. Importantly, RAC1 hyperactivation leads to upregulation of antiapoptotic BCL-2 family proteins, creating a dual mechanism of resistance through both structural and apoptotic regulation [39].
Antiapoptotic Protein Upregulation
The upregulation of antiapoptotic proteins represents a fundamental resistance mechanism across multiple resistance pathways [37] [39]. Myeloid cell leukemia 1 protein upregulation has been identified as an important mechanism of primary resistance to midostaurin [37]. This protein prevents apoptosis by sequestering proapoptotic signals and maintaining cell viability despite kinase inhibition [37].
BCL-2 family protein upregulation constitutes another major antiapoptotic resistance mechanism [37] [39]. In resistant cell populations, both BCL-2 and myeloid cell leukemia 1 protein expression levels are frequently elevated [39]. The combination of multiple antiapoptotic proteins creates a robust survival advantage that requires targeted intervention to overcome [39].
The relationship between different antiapoptotic proteins in resistance is complex, with BCL-2 upregulation potentially compensating for myeloid cell leukemia 1 protein inhibition [39]. This compensation mechanism suggests that effective resistance reversal may require simultaneous targeting of multiple antiapoptotic pathways [39].
Therapeutic Implications and Combination Strategies
The diverse resistance mechanisms identified in midostaurin-treated leukemic cell populations highlight the need for combination therapeutic approaches [44] [39]. The RAC1-dependent resistance mechanism can be overcome by combining midostaurin with the BCL-2 inhibitor venetoclax and the RAC1 inhibitor Eht1864 [44] [39]. This triple combination synergistically reduces cell viability in midostaurin-resistant cell lines and primary samples [39].
The identification of multidrug resistance mechanisms involving adenosine triphosphate-binding cassette transporters provides another therapeutic target [45]. Midostaurin has been shown to antagonize ABCB1-mediated multidrug resistance, suggesting potential for combination approaches that address both target inhibition and drug efflux [45].
Resistance Mechanism | Frequency/Occurrence | Clinical Impact | Therapeutic Strategy |
---|---|---|---|
FLT3 kinase domain mutations | 11% of persistent cases | Selection of resistant clones | Second-generation FLT3 inhibitors |
MCL-1 upregulation | Primary resistance | Reduced apoptosis | BCL-2 family inhibitors |
RAC1/actin remodeling | Novel mechanism | Enhanced survival/adhesion | RAC1 + BCL-2 inhibition |
MAPK pathway activation | 46% of resistant cases | Bypass FLT3 inhibition | MEK/MAPK inhibitors |
Loss of FLT3-ITD clone | 46% of treated patients | Target independence | Alternative therapeutic targets |
PI3K/AKT activation | Common in resistance | Survival signaling | PI3K/mTOR inhibitors |
ABC transporter upregulation | Multidrug resistance | Reduced drug accumulation | Efflux pump inhibitors |
Irritant;Health Hazard;Environmental Hazard